

Digitolutein's effects on cardiac muscle cells.

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An In-depth Technical Guide on the Core Effects of Digitoxin on Cardiac Muscle Cells

Disclaimer: The term "**Digitolutein**" did not yield any relevant results in scientific literature. This document will focus on "Digitoxin," a well-researched cardiac glycoside, assuming "**Digitolutein**" was a typographical error.

Introduction

Digitoxin is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). For centuries, it has been utilized in the treatment of heart failure and certain cardiac arrhythmias.

[1] Its primary therapeutic actions stem from its direct effects on cardiac muscle cells, known as cardiomyocytes. This technical guide provides a detailed overview of the molecular mechanisms, physiological effects, and experimental investigation of digitoxin's impact on these cells.

Core Mechanism of Action

The principal mechanism of action for digitoxin is the inhibition of the Na+/K+-ATPase pump, an enzyme located in the sarcolemma (cell membrane) of cardiomyocytes.[2] This pump is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are essential for normal cardiac function.

Digitoxin binds to the Na+/K+-ATPase, leading to its inhibition. This disruption in ion transport results in a cascade of events that ultimately alters the contractility and electrical properties of the cardiac muscle cell.[2][3]



Signaling Pathway of Digitoxin Action

The inhibition of the Na+/K+-ATPase pump by digitoxin initiates a well-defined signaling pathway that leads to its primary inotropic effect.



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Caption: Signaling pathway of Digitoxin in cardiomyocytes.

Quantitative Data on Digitoxin's Effects

The following tables summarize quantitative data regarding the effects of digitoxin and the related compound digoxin on cardiac muscle cells.

Table 1: Dose-Dependent Effects of Digitoxin on Intracellular Calcium



Parameter	Value	Cell Type/Model	Notes
k1/2,app for Ca²+ uptake	178 nM	GT1-7 Cells	The apparent half-maximal effective concentration for inducing calcium uptake. A Hill coefficient of 1.3 suggests cooperativity.[4]
Response Criterion	≥ 25 nM change	GT1-7 Cells	The minimum change in intracellular calcium concentration considered a response to digitoxin.
Therapeutic Range	25-40 nM	Human	The concentration range in which digitoxin is expected to have therapeutic effects with minimal side effects.

Table 2: Effects of Digoxin on Ion Concentrations and Electrophysiology



Parameter	Concentration	Effect	Animal Model
Serum, Atrial, and Ventricular Ca ² +	1 and 5 mg/kg (oral, daily for 7 days)	Increased Ca ² + levels	Healthy Mice
Serum, Atrial, and Ventricular Ca ² +	0.1 mg/kg (oral, daily for 7 days)	No significant change in Ca ² + levels	Healthy Mice
Therapeutic Plasma Concentration	0.5–1.5 ng/mL	Desired range for therapeutic effect	Human
Toxic Plasma Concentration	> 2.0 ng/mL	Increased risk of cardiac arrhythmias	Human
AV Node Conduction Time	750 mcg	Prolonged from ~120 msec to ~270 msec	Human (inferred from study)

Electrophysiological Effects

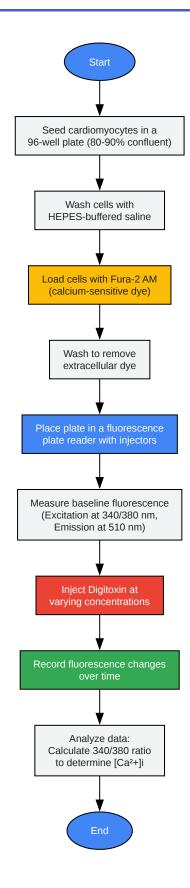
Digitoxin alters the electrical activity of cardiomyocytes, which can be both therapeutic and, at higher concentrations, toxic. These effects include:

- Decreased Heart Rate (Negative Chronotropy): Digitoxin increases vagal nerve activity,
 which slows the firing rate of the sinoatrial (SA) node.
- Decreased Conduction Velocity (Negative Dromotropy): The increased vagal tone also slows the conduction of electrical impulses through the atrioventricular (AV) node.
- Changes in Action Potential: By altering ion gradients, digitoxin can affect the phases of the cardiac action potential. At toxic levels, this can lead to delayed afterdepolarizations and triggered arrhythmias.

Experimental Protocols Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes a method for measuring changes in intracellular calcium in response to digitoxin using a fluorescent plate reader.





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Caption: Workflow for measuring intracellular calcium.



Methodology:

- Cell Culture: Cardiomyocytes are seeded in a clear flat-bottom, black 96-well plate to achieve 80-90% confluency.
- Dye Loading: The cells are washed with a buffered saline solution (e.g., HEPES-buffered saline) and then incubated with Fura-2 AM, a membrane-permeable calcium indicator dye. Inside the cell, esterases cleave the AM group, trapping the dye.
- Measurement: The plate is placed in a fluorescence microplate reader. The instrument measures the fluorescence emission at 510 nm after alternating excitation at 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2).
- Drug Application: A baseline fluorescence reading is taken. Digitoxin is then added to the wells at various concentrations using an automated injector.
- Data Acquisition and Analysis: Fluorescence is continuously monitored after the addition of digitoxin. The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

Electrophysiological Recording Using Microelectrode Arrays (MEAs)

This protocol outlines the use of MEAs to assess the effects of digitoxin on the electrophysiological properties of a network of cardiomyocytes.

Methodology:

- Cell Plating: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are plated on MEA plates. These plates contain a grid of electrodes that can record extracellular field potentials.
- Baseline Recording: Once the cardiomyocytes form a spontaneously beating syncytium, baseline field potentials are recorded. These recordings provide information on beat rate, field potential duration (FPD), and Na⁺-spike amplitude.



- Compound Administration: Digitoxin is added to the culture medium at various concentrations.
- Post-Treatment Recording: Field potentials are recorded at multiple time points after the addition of digitoxin.
- Data Analysis: The recorded data is analyzed to determine changes in beat rate, FPD (which
 correlates with the QT interval), and the amplitude of the calcium wave. The occurrence of
 arrhythmic events is also quantified.

Conclusion

Digitoxin exerts its profound effects on cardiac muscle cells primarily through the inhibition of the Na+/K+-ATPase pump. This action leads to a rise in intracellular calcium, which enhances myocardial contractility, forming the basis of its therapeutic use in heart failure. Simultaneously, its influence on the autonomic nervous system and direct effects on ion channels alter the heart's electrical activity, which is beneficial for rate control in arrhythmias but also carries the risk of toxicity. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this potent cardiac drug.

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